3-phenyl-N-(4-{4-[(3-phenylpropanoyl)amino]benzyl}phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[Methylenebis(4,1-phenylene)]bis(3-phenylpropanamide): is an organic compound characterized by its complex structure, which includes two phenylpropanamide groups connected by a methylene bridge to a bis(4,1-phenylene) core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[methylenebis(4,1-phenylene)]bis(3-phenylpropanamide) typically involves the reaction of 4,4’-methylenedianiline with 3-phenylpropanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[Methylenebis(4,1-phenylene)]bis(3-phenylpropanamide) can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of brominated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N,N’-[Methylenebis(4,1-phenylene)]bis(3-phenylpropanamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Wirkmechanismus
The mechanism by which N,N’-[methylenebis(4,1-phenylene)]bis(3-phenylpropanamide) exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to proteins or enzymes, altering their activity. The methylene bridge and phenyl groups play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-[Methylenebis(4,1-phenylene)]bis(2,2-dimethylhydrazinecarboxamide)
- N,N’-[Methylenebis(4,1-phenylene)]bis(2-hydroxy-2-methylpropan-1-one)
- N,N’-[Methylenebis(2-hydroxy-4,1-phenylene)]bis(2-propylpentanamide)
Uniqueness
N,N’-[Methylenebis(4,1-phenylene)]bis(3-phenylpropanamide) is unique due to its specific structural features, such as the phenylpropanamide groups and the methylene bridge. These features confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C31H30N2O2 |
---|---|
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
3-phenyl-N-[4-[[4-(3-phenylpropanoylamino)phenyl]methyl]phenyl]propanamide |
InChI |
InChI=1S/C31H30N2O2/c34-30(21-15-24-7-3-1-4-8-24)32-28-17-11-26(12-18-28)23-27-13-19-29(20-14-27)33-31(35)22-16-25-9-5-2-6-10-25/h1-14,17-20H,15-16,21-23H2,(H,32,34)(H,33,35) |
InChI-Schlüssel |
LQJRCAPXDNBXNT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)CCC4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)CCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.